molecular formula C18H16O3 B11848626 2-((2,5-Dimethoxyphenyl)methylene)indan-1-one CAS No. 109857-08-1

2-((2,5-Dimethoxyphenyl)methylene)indan-1-one

Cat. No.: B11848626
CAS No.: 109857-08-1
M. Wt: 280.3 g/mol
InChI Key: AQIGYOBITVDOJL-GXDHUFHOSA-N
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Description

2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of benzylidene derivatives This compound is characterized by the presence of a benzylidene group attached to a dihydroindenone core, with two methoxy groups at the 2 and 5 positions of the benzylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2,3-dihydro-1H-inden-1-one. This reaction is often carried out under basic conditions using a suitable base such as piperidine or sodium hydroxide in a solvent like ethanol or toluene. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of 2-(2,5-dimethoxybenzyl)-2,3-dihydro-1H-inden-1-one.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as enhanced antimicrobial effects . Additionally, the compound’s methoxy groups and benzylidene moiety contribute to its reactivity and ability to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one is unique due to its specific structure, which combines a dihydroindenone core with a benzylidene group and methoxy substituents

Properties

CAS No.

109857-08-1

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

(2E)-2-[(2,5-dimethoxyphenyl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C18H16O3/c1-20-15-7-8-17(21-2)13(11-15)10-14-9-12-5-3-4-6-16(12)18(14)19/h3-8,10-11H,9H2,1-2H3/b14-10+

InChI Key

AQIGYOBITVDOJL-GXDHUFHOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\CC3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2CC3=CC=CC=C3C2=O

Origin of Product

United States

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